Enhanced Lipophilicity Relative to Monomethyl-Substituted and Unsubstituted Benz[a]anthracene-3,4-diols Drives Differential Partitioning and Bioavailability
The predicted octanol-water partition coefficient (XLogP3) for 9,10-diethylbenz(a)anthracene-3,4-diol is approximately 5.68, as reported by ChemSrc computational data . In contrast, the 8-methyl-substituted analog (benz(a)anthracene-3,4-diol, 3,4-dihydro-8-methyl-, trans-) has a PubChem-computed XLogP3 of 3.4 [1]. This represents a ~2.3 log unit increase in lipophilicity attributable to the presence of two ethyl groups at the 9- and 10-positions versus a single methyl group at the 8-position. The unsubstituted benz[a]anthracene-3,4-dihydrodiol, lacking any alkyl substituents, is expected to be even less lipophilic, though a directly comparable computed XLogP3 value is not available in the public domain for that exact structure. The substantial increase in logP has direct implications for differential membrane permeability, microsomal partitioning, and tissue distribution profiles in experimental systems.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | LogP ~5.68 (ChemSrc predicted) |
| Comparator Or Baseline | Benz(a)anthracene-3,4-diol, 3,4-dihydro-8-methyl-, trans- (PubChem CID 190191): XLogP3 = 3.4 [1] |
| Quantified Difference | ~2.3 log units higher for the 9,10-diethyl derivative |
| Conditions | Computational prediction; values reported from ChemSrc and PubChem databases. Not experimentally determined in a single head-to-head study. |
Why This Matters
Higher logP predicts enhanced partitioning into lipid bilayers and organic phases, which may alter metabolic activation kinetics in microsomal assays and necessitate adjusted dosing or solubilization strategies in comparative carcinogenesis experiments.
- [1] PubChem. Benz(a)anthracene-3,4-diol, 3,4-dihydro-8-methyl-, trans- (PubChem CID 190191). XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/190191 View Source
